[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate
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Overview
Description
“[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate” is a complex organic compound. It contains a cyclopentyl ring, which is a cyclic hydrocarbon with a five-membered ring . The compound also features a cyanocarbamoyl group, a methoxy group, and a fluoro group attached to a benzoate structure.
Molecular Structure Analysis
The molecular formula of this compound is C16H17FN2O4, and its molecular weight is 320.32. The cyclopentyl ring is a common structural motif in organic chemistry, and its conformation can have significant effects on the compound’s reactivity . The presence of the cyanocarbamoyl, methoxy, and fluoro groups will also influence the compound’s physical and chemical properties.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of a cyclopentyl ring can influence the compound’s shape and conformation . The cyanocarbamoyl, methoxy, and fluoro groups can also influence properties such as polarity, solubility, and reactivity.Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-fluoro-4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-22-11-4-5-12(13(17)8-11)15(21)23-9-14(20)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBHPTJKOFWOLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OCC(=O)NC2(CCCC2)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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